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The tables below summarize key quantitative data for SAR156497, including its biochemical potency

against Aurora kinases, its cellular activity, and its selectivity profile.

Table 1: Biochemical and Cellular Potency of SAR156497

Assay Type Target / Process Result / IC₅₀ Value
Context / Cell
Line

Biochemical Kinase
Assay

Aurora A, B, and C Potent inhibition reported

[1]

In vitro kinase

assays

Cellular Phenotype Aurora B-mediated Histone

H3 phosphorylation

Inhibition at low nanomolar

concentrations [2]

HCT116 cells

Cellular Viability
(Cytotoxicity)

HeLa < 10 nM [2] Cervical cancer

cell line

Cellular Viability
(Cytotoxicity)

HCT116 3700 ± 2000 nM [2] Colon cancer cell

line

Cellular Viability
(Cytotoxicity)

HEK293 5900 ± 1800 nM [2] Human embryonic

kidney cells
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Assay Type Target / Process Result / IC₅₀ Value
Context / Cell
Line

Cellular Viability
(Cytotoxicity)

PC3 > 10,000 nM [2] Prostate cancer

cell line

Table 2: Selectivity and In Vivo Profile of SAR156497

Property Profile Experimental Method

Kinome
Selectivity

Exquisitely selective; minimal off-target activity [1]

[2]

KINOMEscan profiling against

468 kinases

Off-targets Minimal activity beyond Aurora kinases; potential

for low PLK4 inhibition [2]

Biochemical and cellular

assays

In Vivo Efficacy Demonstrated efficacy in colon adenocarcinoma

xenograft models [1]

Mouse xenograft studies

Therapeutic
Window

Narrow therapeutic window in xenograft studies

[2]

In vivo efficacy vs. toxicity

assessment

Key Experimental Protocols for Characterization

The robust characterization of SAR156497 relied on several key experimental methodologies.

1. Biochemical Kinase Assays: These assays measure the direct inhibition of kinase activity.

Recombinant Aurora A, B, or C kinase domains are incubated with ATP and a substrate. The rate of
substrate phosphorylation is quantified in the presence of varying concentrations of SAR156497 to

determine the IC₅₀ value [2].
2. Cellular Target Engagement (Western Blot): This protocol assesses a compound's ability to

engage its target in a live-cell context. Cells are treated with SAR156497, lysed, and proteins are
separated by gel electrophoresis. Phospho-specific antibodies against Aurora A autophosphorylation

site (e.g., T288) and the Aurora B substrate (Histone H3 at S10) are used to confirm on-target activity
[2].

3. Cell Cycle Analysis (FACS): Inhibition of Aurora B disrupts cytokinesis, leading to polyploidy.
Cells treated with SAR156497 are fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and
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analyzed by Flow Cytometry. An accumulation of cells with >4N DNA content indicates Aurora B

inhibition [2].
4. Kinome-Wide Selectivity Profiling (KINOMEscan): This defines selectivity. SAR156497 is

screened at a single concentration (e.g., 1 μM) against a large panel of human kinases. The results
are reported as % control, with high selectivity indicated by very few kinases other than Auroras being

inhibited [2].
5. In Vivo Efficacy Studies (Mouse Xenograft): To evaluate antitumor activity, immunocompromised

mice are implanted with human cancer cells. SAR156497 is administered, and tumor volume is
measured over time versus a control group to assess efficacy [1] [2].

Structural Basis for Selectivity

The high selectivity of pyrimidine-based Aurora kinase inhibitors like SAR156497 is attributed to their

specific interactions with the kinase's ATP-binding site. The following diagram illustrates the general binding

mode that confers this selectivity.
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Binding mode of selective Aurora kinase inhibitors. The inhibitor core forms key hydrogen bonds with the

hinge region, while a tricyclic system fits into a unique hydrophobic pocket [2].

Research Implications and Considerations
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SAR156497 represents a valuable tool for basic research. Its primary value lies in its exquisite selectivity,

which allows researchers to dissect the specific functions of Aurora kinases in cellular processes without the

confounding effects of off-target inhibition [1] [2].

However, there are important considerations for its use. The compound demonstrated a narrow therapeutic

window in vivo, limiting its potential for direct clinical development [2]. Furthermore, while highly selective

across the kinome, some activity against Polo-like Kinase 4 (PLK4) was noted for related compounds, which

should be considered when interpreting results [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. SAR156497, an exquisitely selective inhibitor of aurora ... [pubmed.ncbi.nlm.nih.gov]

2. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Biochemical and Cellular Characterization of SAR156497].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548712#sar156497-exquisitely-selective-inhibitor-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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